
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C13H26Si . This compound is characterized by the presence of a silane group attached to a heptynyl chain, which includes three methyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane typically involves the reaction of a heptynyl compound with a trimethylsilyl group. One common method is the hydrosilylation of an alkyne with a silane compound under the influence of a catalyst . The reaction conditions often include the use of a platinum or rhodium catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of fixed bed reactors with appropriate catalysts can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules for various biochemical studies.
Industry: It is used in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism by which Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and fluorine, making it a useful reagent in various chemical transformations. The molecular pathways involved include hydrosilylation and radical-mediated reactions .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Trimethoxysilane
- Tris(trimethylsilyl)silane
Uniqueness
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane is unique due to its specific heptynyl chain structure, which imparts distinct reactivity and properties compared to other silanes. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound in research and industry .
Properties
CAS No. |
61076-00-4 |
|---|---|
Molecular Formula |
C13H26Si |
Molecular Weight |
210.43 g/mol |
IUPAC Name |
trimethyl(3,3,6-trimethylhept-1-ynyl)silane |
InChI |
InChI=1S/C13H26Si/c1-12(2)8-9-13(3,4)10-11-14(5,6)7/h12H,8-9H2,1-7H3 |
InChI Key |
SXHCIZHRLRIQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
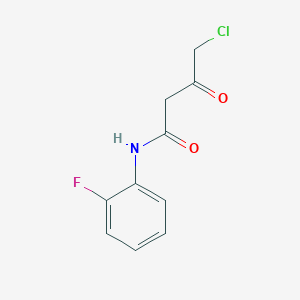
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
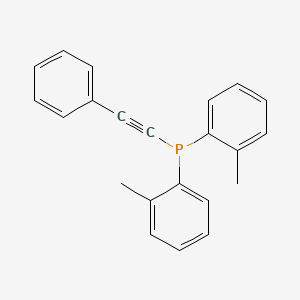
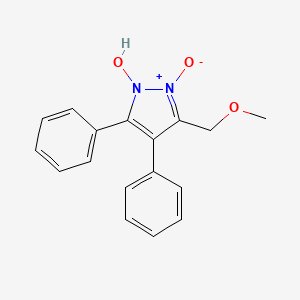
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
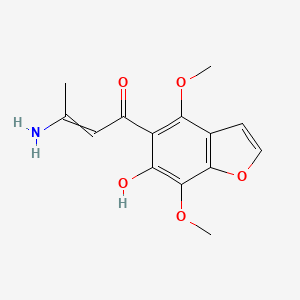
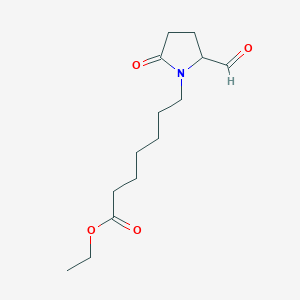
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
